molecular formula C12H6F4S2 B2790581 1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene CAS No. 1715042-83-3

1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene

Cat. No.: B2790581
CAS No.: 1715042-83-3
M. Wt: 290.29
InChI Key: LDGWQFHRHSDPHT-UHFFFAOYSA-N
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Description

1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound consists of two 3,5-difluorophenyl groups connected by a disulfide bond, making it an interesting subject for studies in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene typically involves the reaction of 3,5-difluorobenzenethiol with an oxidizing agent to form the disulfide bond. Common oxidizing agents used in this reaction include hydrogen peroxide or iodine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonyl derivatives.

    Reduction: The disulfide bond can be reduced to yield the corresponding thiol compounds.

    Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include reducing agents like dithiothreitol or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions include thiol derivatives, sulfonyl compounds, and substituted phenyl derivatives .

Scientific Research Applications

1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The compound’s fluorine atoms can enhance its binding affinity to specific targets, potentially leading to inhibitory or modulatory effects on biological processes .

Comparison with Similar Compounds

1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene can be compared with other similar compounds such as:

    Bis(3,5-difluorophenyl)sulfane: This compound also contains 3,5-difluorophenyl groups but with a single sulfur atom instead of a disulfide bond.

    1-[(3,5-Difluorophenyl)sulfonyl]bicyclo[2.1.0]pentane: This compound features a sulfonyl group and a bicyclic structure, offering different chemical and biological properties.

The uniqueness of this compound lies in its disulfide bond, which imparts distinct redox properties and potential biological activities not found in its analogs.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)disulfanyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4S2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGWQFHRHSDPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)SSC2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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